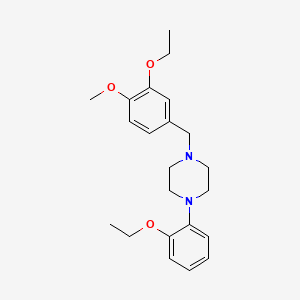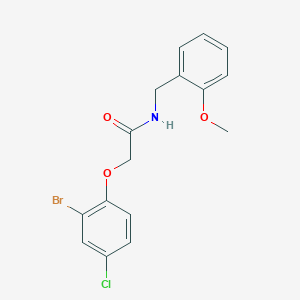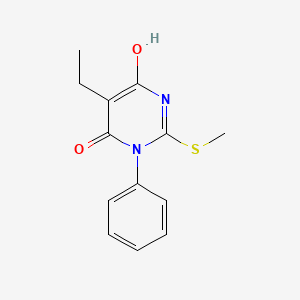![molecular formula C15H16N2O3 B6003630 N-[3-(acetylamino)phenyl]-2,5-dimethyl-3-furamide](/img/structure/B6003630.png)
N-[3-(acetylamino)phenyl]-2,5-dimethyl-3-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(acetylamino)phenyl]-2,5-dimethyl-3-furamide, also known as DAF-2, is a fluorescent probe that is widely used in scientific research. It is a small molecule that is capable of detecting nitric oxide (NO) in living cells. NO is an important signaling molecule that plays a crucial role in many physiological processes, including vasodilation, neurotransmission, and immune response. DAF-2 has been used extensively to study the production and function of NO in various biological systems.
作用機序
The mechanism of action of N-[3-(acetylamino)phenyl]-2,5-dimethyl-3-furamide involves its conversion to a fluorescent product (N-[3-(acetylamino)phenyl]-2,5-dimethyl-3-furamideT) upon reaction with NO. This reaction is catalyzed by the enzyme nitric oxide synthase (NOS), which produces NO from L-arginine. N-[3-(acetylamino)phenyl]-2,5-dimethyl-3-furamideT emits a green fluorescence upon excitation with blue light, allowing for the detection and quantification of NO production in living cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[3-(acetylamino)phenyl]-2,5-dimethyl-3-furamide are largely related to its ability to detect NO in living cells. NO is an important signaling molecule that regulates a wide range of physiological processes, including blood pressure, neurotransmission, and immune response. N-[3-(acetylamino)phenyl]-2,5-dimethyl-3-furamide has been used to study the effects of NO on these processes, as well as on disease processes such as cancer and inflammation.
実験室実験の利点と制限
One of the main advantages of N-[3-(acetylamino)phenyl]-2,5-dimethyl-3-furamide is its high sensitivity and specificity for detecting NO in living cells. It is also relatively easy to use and can be applied to a wide range of biological systems. However, there are also some limitations to its use, including its potential for photobleaching and interference from other fluorescent molecules in the cell.
将来の方向性
There are several future directions for research involving N-[3-(acetylamino)phenyl]-2,5-dimethyl-3-furamide. One area of interest is the development of new fluorescent probes for detecting other signaling molecules in living cells. Another area of interest is the use of N-[3-(acetylamino)phenyl]-2,5-dimethyl-3-furamide in combination with other imaging techniques, such as confocal microscopy and electron microscopy, to study the localization and distribution of NO in cells and tissues. Additionally, N-[3-(acetylamino)phenyl]-2,5-dimethyl-3-furamide may have potential applications in the development of new therapies for diseases such as cancer and inflammation, by targeting the production and signaling of NO in these processes.
合成法
The synthesis of N-[3-(acetylamino)phenyl]-2,5-dimethyl-3-furamide involves several steps, including the condensation of 3-nitrobenzaldehyde with acetophenone, followed by reduction of the resulting nitrostyrene with sodium borohydride. The resulting amine is then acetylated with acetic anhydride to yield N-[3-(acetylamino)phenyl]-2,5-dimethyl-3-furamide. The overall yield of this synthesis is typically around 20-30%.
科学的研究の応用
N-[3-(acetylamino)phenyl]-2,5-dimethyl-3-furamide has been used in a wide range of scientific research applications, including the study of NO production and signaling in various biological systems. It has been used to measure NO production in neurons, endothelial cells, and immune cells, as well as in whole organisms such as zebrafish and mice. N-[3-(acetylamino)phenyl]-2,5-dimethyl-3-furamide has also been used to study the role of NO in disease processes such as cancer, inflammation, and neurodegeneration.
特性
IUPAC Name |
N-(3-acetamidophenyl)-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-9-7-14(10(2)20-9)15(19)17-13-6-4-5-12(8-13)16-11(3)18/h4-8H,1-3H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYQRXTVURKKJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC=CC(=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-2-methylphenyl)-2-{[4-oxo-3-(4-pyridinylmethyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B6003552.png)
![2-{4-(3-ethoxy-4-methoxybenzyl)-1-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6003559.png)
![N~1~-(2-bromophenyl)-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6003560.png)
![1-(3-pyridinylmethyl)-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6003582.png)
![N~1~-(2,4-dimethylphenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B6003596.png)

![N-(3'-fluoro-4-biphenylyl)-1-[3-(methylthio)propanoyl]-3-piperidinecarboxamide](/img/structure/B6003609.png)

![ethyl 1-{[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetyl}-3-piperidinecarboxylate](/img/structure/B6003622.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-ethyl-4-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6003639.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(2-furylmethyl)-3-piperidinyl]propanamide](/img/structure/B6003647.png)
![N-[2-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl]-2-{3-oxo-1-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}acetamide](/img/structure/B6003654.png)

![2-[4-[1-(2-methoxyphenyl)-4-piperidinyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6003664.png)